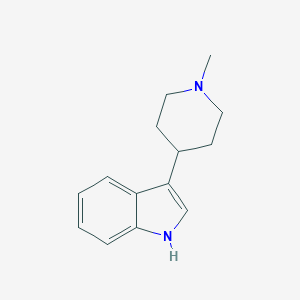
3-(1-Methylpiperidin-4-YL)-1H-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indole derivatives often involves the Mannich reaction, a key method in forming bonds between carbon atoms of aldehyde or ketone groups and amines. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized using the Mannich reaction, resulting in yields of 38-69% (Koksal et al., 2012). An improved process for synthesizing key intermediates like 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, essential in drug development for migraines, was developed through a novel one-pot procedure (Shashikumar et al., 2010).
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic methods. For example, a study on 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole employed single-crystal XRD, FTIR, FT-Raman, and NMR analysis, providing a detailed understanding of its structural properties (Bhat et al., 2017).
Aplicaciones Científicas De Investigación
-
Computational Chemistry
- Summary of Application : The compound 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile, which contains a 1-methylpiperidin-4-yl group, has been studied using computational methods .
- Methods of Application : The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound. The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .
- Results : The study provided insights into the solvent interaction, wavefunction, and molecular docking studies of the compound .
-
Pharmaceutical Applications
- Summary of Application : Piperidine derivatives, such as 3-(1-Methylpiperidin-4-YL)-1H-indole, play a significant role in the pharmaceutical industry .
- Methods of Application : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Chemical Synthesis
- Summary of Application : The compound 3-(1-methylpiperidin-4-yl)aniline, which is structurally similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, is used in chemical synthesis .
- Methods of Application : This compound is typically used as a building block in the synthesis of more complex molecules .
- Results : The specific outcomes depend on the nature of the synthesis and the other reactants involved .
-
Pharmacological Research
- Summary of Application : Piperidine derivatives, including those similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, have been the subject of extensive pharmacological research .
- Methods of Application : These studies often involve the synthesis of various piperidine derivatives and testing their biological activity .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
Chemical Storage
- Summary of Application : The compound 3-(1-methylpiperidin-4-yl)aniline, which is structurally similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, is used in chemical storage .
- Methods of Application : This compound is typically stored at room temperature and is available in powder form .
- Results : The specific outcomes depend on the nature of the storage and the other conditions involved .
-
Pharmacological Synthesis
- Summary of Application : Piperidine derivatives, including those similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, have been the subject of extensive pharmacological synthesis .
- Methods of Application : These studies often involve the synthesis of various piperidine derivatives and testing their biological activity .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Direcciones Futuras
The future directions in the field of piperidine research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, the compound “MK-0731” was recently studied in a phase I clinical trial in patients with taxane-refractory solid tumors .
Propiedades
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSCKYJNMTUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169751 | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-YL)-1H-indole | |
CAS RN |
17403-07-5 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



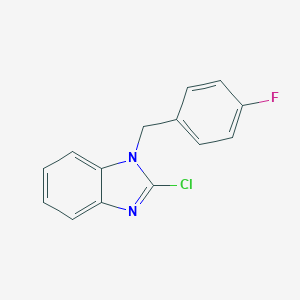
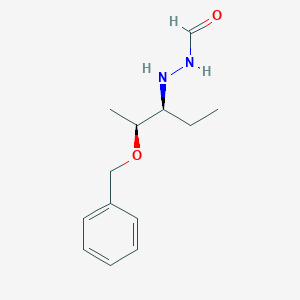
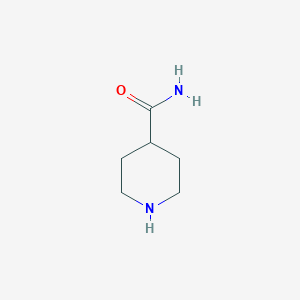



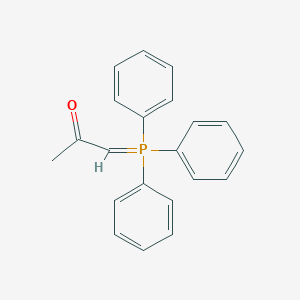
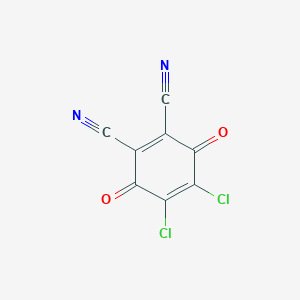
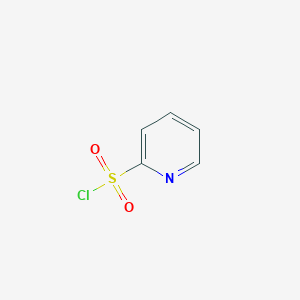

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)
